8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2,2,2-trifluoroethyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c8-7(9,10)1-3-14-4-5(11)12-2-13-6(4)15-3/h2H,1H2,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXGRLCXKUHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 2,2,2 Trifluoroethyl 9h Purin 6 Amine and Analogues
General Approaches to Purine (B94841) Functionalization
The purine ring system, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a fundamental scaffold in numerous biologically active molecules. The chemical modification of this scaffold is a significant area of research in medicinal chemistry. Key methodologies for the functionalization of purines include nucleophilic aromatic substitution (SNAr) reactions, palladium-catalyzed cross-coupling reactions, and regioselective alkylation of the nitrogen atoms within the purine core.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Purine Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone of purine chemistry, enabling the introduction of a wide range of substituents. This reaction typically involves the displacement of a leaving group, such as a halogen, from the purine ring by a nucleophile. The reactivity of the purine core towards SNAr is influenced by the position of the leaving group and the presence of electron-withdrawing groups.
The combination of trifluoroacetic acid (TFA) and 2,2,2-trifluoroethanol (TFE) has been shown to be a potent medium for facilitating SNAr reactions on heterocyclic scaffolds like purines. cas.cnnih.govresearchgate.net This system is particularly effective for reactions involving weakly nucleophilic anilines. cas.cnnih.govresearchgate.net
The solvent and acidic catalyst play crucial roles in the efficiency of SNAr reactions on purines. 2,2,2-Trifluoroethanol (TFE) is an advantageous solvent due to its low nucleophilicity, ability to solubilize polar substrates, and ease of removal. cas.cnnih.govresearchgate.net It is believed that TFE can assist in the breakdown of the Meisenheimer-Jackson intermediate, a key step in the SNAr mechanism, by solvating the leaving group. cas.cnnih.govresearchgate.net The use of TFE as a solvent can also significantly improve nucleophile-selectivity in SNAr reactions involving peptides with multiple nucleophilic side chains. rsc.org
Trifluoroacetic acid (TFA) acts as an effective acidic catalyst. It activates the heterocyclic ring towards nucleophilic attack through N-protonation. A significant advantage of TFA is that it can achieve this activation without deactivating the attacking aniline nucleophile by converting it into a non-nucleophilic anilinium species. cas.cnnih.govresearchgate.net The TFA-TFE methodology is compatible with a variety of functional groups and presents a valuable alternative to organometallic methods, which can be expensive and require extensive optimization. cas.cnnih.govresearchgate.net
| Reagent | Role in SNAr Reactions on Purines | Key Advantages |
| 2,2,2-Trifluoroethanol (TFE) | Solvent | Low nucleophilicity, solubilizes polar substrates, facilitates leaving group departure, improves selectivity. cas.cnnih.govresearchgate.netrsc.org |
| Trifluoroacetic Acid (TFA) | Acidic Catalyst | Activates the purine ring via N-protonation without deactivating the nucleophile. cas.cnnih.govresearchgate.net |
Palladium-Mediated Coupling Reactions for Purine Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in purine synthesis. These reactions offer a versatile approach to introduce a wide array of substituents at various positions of the purine ring. Common examples include the Suzuki, Stille, and Sonogashira couplings.
For the synthesis of 8-substituted purine analogues, palladium-catalyzed cross-coupling of 8-bromo-2'-deoxyadenosine with terminal alkynes has been successfully employed to generate 8-(1-alkyn-1-yl)-2'-deoxyadenosines. nih.gov Subsequent hydrogenation of these alkynyl derivatives can yield the corresponding 8-n-alkyl analogues. nih.gov Furthermore, a palladium-catalyzed method for the 2,2,2-trifluoroethylation of organoboronic acids and esters has been developed, providing a potential route for introducing the trifluoroethyl group onto an appropriately functionalized purine scaffold. cas.cn
More recently, direct C-H trifluoroethylation of aromatic amides catalyzed by palladium has been reported, which could be conceptually applied to purine systems, although this would require specific adaptation. nih.gov
| Coupling Reaction | Description | Application in Purine Chemistry |
| Sonogashira Coupling | Palladium-catalyzed reaction of a vinyl or aryl halide with a terminal alkyne. | Synthesis of 8-alkynyl-2'-deoxyadenosines from 8-bromo-2'-deoxyadenosine. nih.gov |
| Suzuki Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. | Potential for introducing a 2,2,2-trifluoroethyl group via a trifluoroethylboronate ester. cas.cn |
Regioselective Alkylation Strategies on the Purine Core (N7 vs. N9)
The purine ring possesses multiple nitrogen atoms that can be alkylated, with the N7 and N9 positions of the imidazole ring being the most common sites. Achieving regioselectivity in the alkylation of purines is a significant challenge in their synthesis. The outcome of the alkylation is often influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the substituents already present on the purine ring.
Generally, direct alkylation of purines often leads to a mixture of N7 and N9 isomers. Strategies to control this regioselectivity are crucial for the synthesis of specific purine derivatives.
Specific Synthesis of 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine
The synthesis of this compound would likely proceed through the derivatization of a pre-functionalized purine scaffold. A plausible approach involves the introduction of the 2,2,2-trifluoroethyl group at the C8 position of an adenine (B156593) derivative.
Derivatization from Precursor Purine Scaffolds
A common strategy for the synthesis of 8-substituted purines is to start from a pyrimidine precursor. For instance, 4,6-dichloro-5-nitropyrimidine can serve as a starting material, which can be elaborated through a series of steps to construct the fused imidazole ring with the desired C8-substituent. google.com
Alternatively, and more directly for the target compound, an 8-halo-adenine derivative, such as 8-bromoadenine, would be a suitable precursor. The 2,2,2-trifluoroethyl group could then be introduced via a palladium-catalyzed cross-coupling reaction. While the direct trifluoroethylation of 8-bromoadenine is not explicitly detailed in the provided search results, analogous reactions provide a strong basis for this synthetic route. For example, the successful palladium-catalyzed coupling of various groups at the C8 position of purines suggests that a similar approach with a suitable trifluoroethylating agent would be feasible. nih.gov
A potential synthetic route could involve the reaction of an 8-halopurine with a trifluoroethyl-organometallic reagent in the presence of a palladium catalyst. Another possibility is the adaptation of direct C-H functionalization methods, although this would likely be more challenging to control regioselectively.
| Precursor Scaffold | Potential Synthetic Strategy | Key Transformation |
| 8-Bromo-9H-purin-6-amine | Palladium-catalyzed cross-coupling | Introduction of the 2,2,2-trifluoroethyl group at the C8 position. |
| 4,6-Dichloro-5-nitropyrimidine | Multi-step synthesis involving ring formation | Construction of the imidazole ring with the trifluoroethyl substituent at C8. google.com |
Methods for Introducing the 2,2,2-Trifluoroethyl Moiety
The synthesis of this compound, a molecule of significant interest, necessitates specific methodologies for the introduction of the 2,2,2-trifluoroethyl group at the C8 position of the purine ring. While direct C-H trifluoroethylation of purines is a developing area, established cross-coupling strategies offer a viable route.
A promising approach involves the nickel-catalyzed reductive cross-coupling of an 8-halopurine derivative with a suitable trifluoroethyl source. organic-chemistry.org For instance, 8-bromo-9H-purin-6-amine, protected at the N9 and N6 positions, can serve as the starting material. The coupling partner would be a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide or bromide, or more economically, chlorotrifluoroethane. The reaction typically employs a nickel catalyst, such as NiBr2, in the presence of a reducing agent like zinc powder and a ligand. organic-chemistry.org This method has shown efficacy in the trifluoroethylation of various (hetero)aryl bromides and chlorides, suggesting its applicability to the purine system. organic-chemistry.org
The general reaction scheme can be envisioned as follows:
Table 1: Plausible Reaction Scheme for this compound Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 8-Bromo-9H-purin-6-amine | Protecting Groups (e.g., Boc, THP) | Protected 8-bromo-9H-purin-6-amine |
| 2 | Protected 8-bromopurine | CF3CH2X (X=Cl, Br, I), NiBr2, Zn, Ligand, Solvent (e.g., DMF) | Protected this compound |
| 3 | Protected 8-(2,2,2-Trifluoroethyl)purine | Deprotection Conditions (e.g., TFA, HCl) | This compound |
Another potential, though less direct, method could involve the reaction of an 8-lithiated purine intermediate with a trifluoroethyl electrophile. This would require initial deprotonation at the C8 position using a strong base, followed by quenching with a reagent like 2,2,2-trifluoroethyl iodide. However, the regioselectivity and compatibility with the purine ring's functional groups would need careful optimization.
Synthesis of Related Trifluoroethylated and Trifluoromethylated Purine Analogues
The synthetic strategies for purine analogues bearing trifluoroethyl and trifluoromethyl groups are more extensively documented, providing a broader context for the synthesis of fluorinated purines.
Preparation of 2-Substituted-6-trifluoromethyl Purine Derivatives
The synthesis of purine derivatives with a trifluoromethyl group at the C6 position and various substituents at the C2 position often starts from readily available dihalopurines. For example, 2,6-dichloropurine can be selectively functionalized. A common strategy involves a nucleophilic aromatic substitution (SNAr) at the more reactive C6 position, followed by the introduction of the trifluoromethyl group.
One established method for trifluoromethylation of a C6-chloropurine is the reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. Alternatively, reagents like sodium trifluoroacetate can be used under high-temperature conditions. Subsequent modification at the C2 position can be achieved through another SNAr reaction with various nucleophiles (e.g., amines, alkoxides) to yield a diverse library of 2-substituted-6-trifluoromethylpurine derivatives.
Synthesis of Purine Ribonucleosides Bearing Trifluoromethyl Groups
The introduction of trifluoromethyl groups onto purine ribonucleosides is a key strategy for developing novel nucleoside analogues. Direct C-H trifluoromethylation of protected nucleosides has emerged as a powerful tool. acs.orgresearchgate.net Reagents such as (CF3SO2)2Zn, in combination with an oxidant like tert-butyl hydroperoxide, can effectively introduce a CF3 group at the C8 position of protected guanosine and adenosine (B11128) derivatives. acs.org The selectivity of trifluoromethylation on the adenosine scaffold (C2 vs. C8) can be influenced by the choice of protecting groups on the ribose and the exocyclic amine. acs.org
Another approach involves the trifluoromethylation of halogenated purine ribosides. An 8-bromo- or 8-iodopurine ribonucleoside can be subjected to a copper-mediated reaction with a trifluoromethyl source to install the CF3 group at the C8 position. Subsequent deprotection of the ribose hydroxyl groups yields the desired trifluoromethylated purine ribonucleoside.
Table 2: Trifluoromethylation of Protected Adenosine
| Reagent | Position(s) Trifluoromethylated |
| (CF3SO2)2Zn / t-BuOOH | C8 and/or C2 |
| CF3I / Cu | C8 (from 8-halopurine) |
Development of Fluorinated Acyclic Nucleoside Phosphonates
Fluorinated acyclic nucleoside phosphonates (ANPs) are an important class of antiviral agents. Their synthesis involves the coupling of a fluorinated acyclic side chain with a purine base. For instance, the synthesis of a fluorinated phosphonate analogue can start with the preparation of a suitably protected and fluorinated alcohol, which is then converted to a phosphonate ester. This acyclic side chain, often activated as a tosylate or mesylate, is then used to alkylate the nitrogen of a purine base, typically at the N9 position.
For example, the synthesis of a 3-fluoro-2-(phosphonomethoxy)propyl (FPMP) derivative of adenine involves the reaction of 9-(3-fluoro-2-hydroxypropyl)adenine with diisopropyl p-toluenesulfonyloxymethylphosphonate, followed by deprotection.
Novel Approaches Utilizing Trifluoroethoxysulfonates in Purine Chemistry
While not directly introducing a trifluoroethyl group as a carbon substituent, trifluoroethoxysulfonates have been explored in purine chemistry. These reagents can be used to modify the sugar moiety of nucleosides. For example, the reaction of a protected nucleoside with a trifluoroethoxysulfonylating agent could introduce a trifluoroethoxysulfonyl group, which can then act as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological activity and target interactions of the chemical compound this compound.
Extensive searches were conducted to find data related to this compound's potential modulation of adenosine receptors and its inhibitory effects on purine nucleoside phosphorylase (PNP), as outlined in the requested article structure. These searches included investigations into:
Adenosine A1 Receptor Allosteric Modulation: No studies were found that describe this compound as a positive or negative allosteric modulator of the adenosine A1 receptor.
Adenosine A3 Receptor Antagonistic Activity: There is no available research indicating that this compound possesses antagonistic properties at the adenosine A3 receptor.
Ligand Affinity and Selectivity Profiles: Data on the binding affinity and selectivity of this compound for any adenosine receptor subtype could not be located.
Inhibition of Purine Nucleoside Phosphorylase (PNP): No literature was found that details the mechanistic insights into PNP inhibition by this specific compound.
Impact of Beta-Fluorination on Amine Basicity and Enzymatic Inhibition: While the effects of fluorination on the properties of enzyme inhibitors are a subject of scientific inquiry, no studies specifically addressing the impact of the 2,2,2-trifluoroethyl group on the basicity and PNP inhibitory activity of an 8-substituted purine were identified.
Furthermore, broader searches for structurally related compounds, such as 8-alkyl-adenine and 8-fluoroalkyl-adenine derivatives, also failed to yield specific data that would allow for a scientifically accurate and detailed analysis as per the requested outline.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content at this time due to the absence of relevant research findings in the public domain.
Structure Activity Relationship Sar Studies
Influence of 2,2,2-Trifluoroethyl Substitution on Biological Profiles
The introduction of a 2,2,2-trifluoroethyl group into the purine (B94841) scaffold significantly impacts the compound's physicochemical properties and, consequently, its biological profile. This fluorinated moiety can alter factors such as lipophilicity, metabolic stability, and binding interactions with target proteins.
The position of a substituent on the purine ring is a key determinant of its pharmacological activity. The biological effects of the 2,2,2-trifluoroethyl group are expected to vary significantly depending on whether it is attached at the C8, C6, or N9 position.
C8 Position : Substitution at the C8 position of the purine ring can influence the conformation of the molecule. For instance, C8-substituted guanosine triphosphate (GTP) analogs have been shown to inhibit the polymerization of FtsZ, a protein involved in bacterial cell division, suggesting that modifications at this position can lead to potent biological effects. nih.gov C8-alkylated purine nucleosides are a subject of significant research interest. nih.gov For example, 8-methyladenosine is a selective inhibitor of the vaccinia virus, and 8-ethyladenosine shows activity against the respiratory syncytial virus (RSV). nih.gov
C6 Position : The C6 position of the purine ring is also a common site for modification. In a study on diaminopurine derivatives, various primary and secondary amines were introduced at the C6 position to explore the SAR. nih.gov The nature of the substituent at C6 can significantly alter the compound's potency and metabolic stability. nih.gov For example, replacing the 2,2,2-trifluoroethyl group at the C6 position of N2-(thiophen-3-yl)-N6-(2,2,2-trifluoroethyl)-9H-purine-2,6-diamine with a methyl group resulted in little change in potency but a decrease in metabolic stability. nih.gov
N9 Position : The N9 position is frequently substituted in purine analogs to mimic the ribose moiety of natural nucleosides. N9-substituted analogs of natural purine nucleosides have been extensively studied for their biological activity. researchgate.net Alkylation at the N9 and N3 positions often occurs concurrently, yielding a mixture of isomers that may possess distinct biological profiles. nih.gov
Table 1: Impact of Substituent Position on the Biological Activity of Purine Analogs
| Position | General Role in Biological Activity | Example of Modulation |
|---|---|---|
| C8 | Influences molecular conformation and can be critical for antiviral and antibacterial activity. nih.gov | C8-substituted GTP analogs inhibit FtsZ polymerization. nih.gov |
| C6 | A key position for introducing diversity and modulating potency and metabolic stability. nih.gov | Modifications with various amines at C6 in diaminopurines alter anti-trypanosomal activity. nih.gov |
| N9 | Often substituted to mimic the glycosidic bond in nucleosides; crucial for interactions with many enzymes. researchgate.net | N9-alkylation is a common strategy in developing antiviral and anticancer agents. nih.gov |
The nature of the fluoroalkyl substituent is a critical determinant of a compound's properties. The trifluoromethyl (-CF3) and trifluoroethyl (-CH2CF3) groups, while both containing three fluorine atoms, impart different steric and electronic characteristics to a molecule.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.netmdpi.com This property can significantly affect the pKa of nearby functional groups. In contrast, the trifluoroethyl group has an insulating methylene (-CH2-) spacer, which mitigates the electron-withdrawing effect of the CF3 group on the purine core. However, the trifluoroethyl group is larger and more lipophilic than the trifluoromethyl group.
In a study of diaminopurine analogs, the replacement of the terminal CF3 group of a 2,2,2-trifluoroethyl substituent at the C6 position with a CH3 group (effectively making it a propyl group) led to a decrease in metabolic stability, highlighting the positive impact of the trifluoro- moiety on this property. nih.gov While a direct comparison with a trifluoromethyl group was not reported in this specific series, the higher electronegativity of a directly attached trifluoromethyl group compared to a trifluoroethyl group can be expected to have a more pronounced effect on the electronic properties of the purine ring. mdpi.com
Table 2: Comparison of Trifluoromethyl and Trifluoroethyl Groups
| Property | Trifluoromethyl (-CF3) | 2,2,2-Trifluoroethyl (-CH2CF3) |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing. researchgate.netmdpi.com | Moderately electron-withdrawing (inductive effect attenuated by the -CH2- group). |
| Steric Bulk | Smaller | Larger |
| Lipophilicity | Increases lipophilicity compared to a methyl group. | Generally increases lipophilicity more than a trifluoromethyl group. |
| Metabolic Stability | Generally enhances metabolic stability by blocking sites of oxidation. | Also enhances metabolic stability. nih.gov |
Systematic Structural Modifications of the Purine Core and Side Chains
To optimize the biological activity of 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine, systematic modifications of the purine core and its side chains are undertaken. These modifications aim to probe the steric and electronic requirements for optimal interaction with the biological target.
The C8 position of the purine ring is a viable point for structural modification to enhance biological activity. Various alkyl and aryl groups can be introduced at this position. The synthesis of C8-alkylated purine nucleosides has been achieved through methods such as palladium-catalyzed cross-coupling reactions. nih.gov The introduction of different substituents at the C8 position can lead to compounds with a range of biological activities, including adenosine (B11128) receptor antagonism. nih.gov For example, 8-cyclopentyl-2,6-diphenyl purine is known to be an adenosine receptor antagonist. nih.gov
Alkylation of the purine core often results in a mixture of N9 and N3 isomers, which can be separated and evaluated independently. nih.gov The substituent at the N9 position is often crucial for activity, as it can mimic the sugar moiety of natural nucleosides and thus influence interactions with enzymes such as kinases and polymerases. researchgate.net Modifications at the N3 position can also impact the biological profile, although N9 substitution is more commonly associated with desired biological activities in many classes of purine derivatives. researchgate.netoncotarget.com The synthesis of compounds with specific substitutions at these positions, such as an ionizable 3-isopropylamino-propyl chain, allows for the exploration of how charged groups affect the compound's properties. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N2-(thiophen-3-yl)-N6-(2,2,2-trifluoroethyl)-9H-purine-2,6-diamine |
| 8-methyladenosine |
| 8-ethyladenosine |
| 8-cyclopentyl-2,6-diphenyl purine |
Effect of Other Substituents on Activity (e.g., chloro, alkylthio, amino groups)
While specific structure-activity relationship (SAR) data for this compound with additional chloro, alkylthio, or amino substituents is not extensively detailed in the available literature, the broader family of 8-substituted purines provides valuable insights into how these modifications can modulate biological effects.
Chloro Substituents: The introduction of a chloro group, typically at the 2- or 6-position of the purine ring, can significantly alter the electronic distribution and steric profile of the molecule. In many purine derivatives, a 6-chloro substituent serves as a versatile synthetic handle for further functionalization, allowing for the introduction of various nucleophiles to explore SAR. For instance, in a series of 2-substituted-6-chloropurines, the chloro group's electron-withdrawing nature can influence the reactivity of the purine ring system and its affinity for target proteins. While no direct studies on 2-chloro-8-(2,2,2-trifluoroethyl)-9H-purin-6-amine were identified, research on related compounds like 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine highlights the planarity of the purine ring system, which is crucial for stacking interactions within binding sites researchgate.net.
Amino Substituents: The primary amino group at the 6-position (adenine) is a critical determinant of biological activity, often involved in key hydrogen bonding interactions with target macromolecules. Modifications at the 8-position, such as the introduction of another amino group, can lead to compounds with interesting pharmacological profiles. For example, 8-aminoguanine has been shown to induce diuresis and natriuresis by inhibiting purine nucleoside phosphorylase (PNPase) researchgate.netresearchgate.net. The synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs has been explored, indicating the feasibility and interest in such modifications nih.gov. The presence of an additional amino group can introduce new hydrogen bonding possibilities and alter the acid-base properties of the molecule.
The following table summarizes the general effects of these substituents on the activity of purine analogs based on available literature for related compounds.
| Substituent | Position(s) | General Effect on Purine Analogs |
| Chloro | 2, 6 | Electron-withdrawing, can serve as a synthetic intermediate for further modification. |
| Alkylthio | 2, 6 | Increases lipophilicity, can be a precursor for other functional groups. |
| Amino | 2, 8 | Can introduce additional hydrogen bonding sites and alter basicity, potentially leading to novel biological activities. |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. However, based on its chemical structure, this compound is an achiral molecule. The 2,2,2-trifluoroethyl group attached to the C8 position of the purine ring does not create a chiral center.
Therefore, stereochemical considerations that apply to chiral drugs, such as the differential binding of enantiomers to their targets or stereoselective metabolism, are not relevant for this compound itself.
Conformational Analysis and Elucidation of Binding Modes
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. For purine analogs, the conformation of the purine ring system and the orientation of its substituents determine the binding affinity and selectivity for specific proteins.
Molecular modeling studies on related 8-arylated purine derivatives have indicated that a planar conformation is often favored for binding to kinase active sites, such as that of glycogen synthase kinase-3 (GSK-3) nih.gov. This planarity facilitates hydrophobic and electrostatic contacts within the adenine-binding pocket of the enzyme nih.gov. It is plausible that this compound would also adopt a largely planar conformation of its purine core to engage in similar interactions.
The binding modes of purine analogs often involve hydrogen bonding between the purine's nitrogen atoms and amino acid residues in the target protein. The amino group at the 6-position and the nitrogens at N1, N3, N7, and N9 can all participate in such interactions. The trifluoroethyl group at the 8-position is likely to influence the binding mode through steric and electronic effects. Its bulkiness may dictate the orientation of the purine ring within the binding pocket, while the electronegative fluorine atoms could engage in specific interactions, such as halogen bonds or dipole-dipole interactions, with the protein.
Computational studies exploring purine analogues as inhibitors of enzymes like katanin have utilized molecular docking to predict favorable binding conformations and interactions within the ATP binding pocket nih.gov. Such approaches could be applied to this compound to elucidate its potential binding modes with various targets. The analysis of binding energies from these computational models can help in identifying the most stable and likely binding orientations researchgate.net.
The following table outlines the potential interactions that could govern the binding of this compound to a biological target, based on the general principles of purine-protein interactions.
| Molecular Feature | Potential Interaction Type | Likely Interacting Partner in a Protein |
| Purine Ring System | π-π stacking, Van der Waals | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| 6-Amino Group | Hydrogen bond donor/acceptor | Amino acid residues with hydrogen bonding capabilities (e.g., Asp, Glu, Ser, Thr) |
| Ring Nitrogens (N1, N3, N7, N9) | Hydrogen bond acceptor | Amino acid residues with hydrogen bond donor capabilities (e.g., Asn, Gln, Arg, Lys) |
| 8-(2,2,2-Trifluoroethyl) Group | Steric interactions, Halogen bonds, Dipole-dipole interactions | Hydrophobic pockets, polar residues |
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Approaches for Structural Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure of "8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine," confirming its identity, and assessing its purity. Each method offers unique information about the compound's atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule. For "this compound," a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR experiments is crucial for unambiguous structural confirmation.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the purine (B94841) ring, the amine group, and the trifluoroethyl substituent. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the purine core will appear in the aromatic region, while the methylene protons of the trifluoroethyl group will exhibit a characteristic quartet due to coupling with the adjacent fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the purine ring and the trifluoroethyl group will give a distinct signal. The chemical shifts of the carbon atoms in the purine ring are characteristic of aromatic and heteroaromatic systems. The trifluoroethyl group's carbons will show splitting due to coupling with fluorine atoms.
¹⁵N NMR: While less common, ¹⁵N NMR can be employed to probe the nitrogen atoms within the purine ring and the exocyclic amine group. This technique can be particularly useful for studying tautomeric forms and protonation states of the purine core.
¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural and environmental changes. huji.ac.ilwikipedia.org The ¹⁹F NMR spectrum of "this compound" is expected to show a triplet for the -CF₃ group due to coupling with the adjacent methylene (-CH₂-) protons. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H (Purine C2-H) | ~8.1 | Singlet | - |
| ¹H (Purine C6-NH₂) | ~7.3 | Broad Singlet | - |
| ¹H (-CH₂CF₃) | ~4.5 | Quartet | ~9 Hz (³JHF) |
| ¹³C (Purine C2) | ~152 | Singlet | - |
| ¹³C (Purine C4) | ~149 | Singlet | - |
| ¹³C (Purine C5) | ~120 | Singlet | - |
| ¹³C (Purine C6) | ~156 | Singlet | - |
| ¹³C (Purine C8) | ~145 | Singlet | - |
| ¹³C (-CH₂CF₃) | ~45 | Quartet | ~30 Hz (²JCF) |
| ¹³C (-CF₃) | ~125 | Quartet | ~277 Hz (¹JCF) |
| ¹⁹F (-CF₃) | ~-65 | Triplet | ~9 Hz (³JHF) |
Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For "this compound," MS is used to confirm the molecular formula and assess the purity of the synthesized compound.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₇H₆F₃N₅). In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) in the case of soft ionization techniques like electrospray ionization (ESI).
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. wikipedia.orglibretexts.org Common fragmentation pathways for this molecule might include the loss of the trifluoroethyl group or fragments from the purine ring.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | m/z (calculated) | Description |
| [M+H]⁺ | 218.06 | Protonated molecular ion |
| [M-CF₃]⁺ | 149.05 | Loss of the trifluoromethyl radical |
| [Adenine+H]⁺ | 136.06 | Cleavage of the C-C bond of the ethyl group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.
Key expected vibrational frequencies include:
N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amine group (NH₂) and the N-H of the purine ring.
C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.
C=N and C=C stretching: These vibrations from the purine ring are expected in the 1400-1650 cm⁻¹ region.
C-F stretching: Strong absorption bands characteristic of the trifluoromethyl group are expected in the region of 1000-1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3100 - 3500 |
| N-H (purine) | Stretching | 3100 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=N, C=C (ring) | Stretching | 1400 - 1650 |
| C-F | Stretching | 1000 - 1300 |
X-ray Crystallography for Ligand-Target Complex Structural Determination
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule, including how it binds to its biological target. nih.gov To understand the mechanism of action of "this compound," obtaining a crystal structure of the compound in complex with its target protein is of paramount importance.
This technique involves crystallizing the ligand-protein complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions of both the ligand and the protein can be determined. This provides a detailed view of the binding pocket and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex. Such structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity.
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to complement experimental techniques in drug discovery and development. These in silico approaches can predict molecular properties and interactions, thereby guiding experimental work.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For "this compound," docking simulations can be used to predict its binding mode within the active site of a target protein. mdpi.comnih.gov
The process involves generating a three-dimensional model of the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. The results of molecular docking can provide hypotheses about the key interactions between the ligand and the protein, which can then be tested experimentally. This method is particularly useful in the early stages of drug discovery for screening large libraries of compounds and for prioritizing candidates for synthesis and biological testing. The predicted binding affinity from docking studies can also help in understanding the structure-activity relationship of a series of compounds. elifesciences.org
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational dynamics of both the ligand and its target protein, providing insights into the molecular interactions that govern binding affinity and selectivity. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous purine-based kinase inhibitors targeting enzymes like Nek2 kinase and cyclin-dependent kinase 2 (CDK2) nih.govmdpi.com.
MD simulations of a purine-based inhibitor bound to a kinase active site can reveal crucial information about the stability of the complex and the key residues involved in the interaction. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic view of the binding event.
A typical MD simulation study of a purine derivative interacting with a kinase, for instance, might involve the following steps:
System Setup: Building a simulation box containing the protein-ligand complex, solvated with water molecules and ions to mimic physiological conditions.
Equilibration: Gradually heating and pressurizing the system to reach a stable state.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformational states.
Analysis: Analyzing the trajectory to understand the conformational changes, intermolecular interactions, and binding free energies.
The analysis of the simulation trajectory can provide quantitative data on various parameters, as illustrated in the hypothetical data table below, which showcases the kind of insights that can be gained from such a study.
| Parameter | Description | Value |
|---|---|---|
| RMSD (Protein Backbone) | Root Mean Square Deviation of the protein backbone atoms from the initial structure, indicating structural stability. | 1.5 ± 0.3 Å |
| RMSF (Ligand) | Root Mean Square Fluctuation of the ligand atoms, indicating the flexibility of different parts of the molecule. | 0.8 ± 0.2 Å |
| Binding Free Energy (MM/GBSA) | Estimated free energy of binding, calculated using Molecular Mechanics/Generalized Born Surface Area method. | -45.2 ± 5.1 kcal/mol |
| Key Interacting Residues | Amino acid residues in the kinase active site that form significant interactions with the inhibitor. | Val15, Ala31, Leu134 |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained between the inhibitor and a key residue. | > 80% with Leu83 |
Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Biolayer Interferometry)
Biophysical techniques are indispensable for validating the insights gained from computational studies and for quantitatively characterizing the binding kinetics and affinity of a ligand to its target protein. Biolayer Interferometry (BLI) is a label-free optical biosensing technique that has become increasingly popular for studying biomolecular interactions in real-time sartorius.com.
In a BLI experiment, a biosensor tip is coated with the target protein (the "ligand" in this context is the protein, and the small molecule is the "analyte"). The tip is then dipped into a solution containing the compound of interest, and the binding is measured by detecting changes in the interference pattern of light reflected from the biosensor surface. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
|---|---|---|---|
| Analog 1 | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| Analog 2 (with Trifluoroethyl group) | 3.1 x 10^5 | 2.2 x 10^-4 | 0.7 |
| Analog 3 | 1.8 x 10^5 | 9.5 x 10^-4 | 5.3 |
The data in this hypothetical table would suggest that the addition of a trifluoroethyl group (Analog 2) improves the binding affinity (lower K_D) primarily by slowing down the dissociation of the compound from the target kinase (lower k_off). This kind of quantitative data is crucial for establishing structure-activity relationships (SAR) and for guiding the optimization of lead compounds in drug discovery programs. The combination of computational methods like molecular dynamics simulations and biophysical techniques such as biolayer interferometry provides a robust framework for the detailed investigation of the interactions of novel compounds like this compound with their biological targets.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways for Derivatization
The exploration of the biological potential of 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine would be significantly advanced by the development of versatile synthetic methodologies for its derivatization. Future research in this area could focus on several key strategies:
Modification of the Purine (B94841) Core: Drawing from established methods for purine synthesis, researchers could explore the introduction of various substituents at other positions of the purine ring. For instance, functionalization at the C2 and N6 positions is a common strategy to modulate the activity of purine-based compounds. researchgate.net The development of efficient protocols for these modifications would be crucial for generating a library of analogs for structure-activity relationship (SAR) studies.
N9-Alkylation and Arylation: The N9 position of the purine ring is a frequent site for modification to influence solubility, cell permeability, and target engagement. Future synthetic efforts could focus on developing robust methods for the selective N9-alkylation or arylation of this compound, yielding a diverse set of compounds for biological screening.
Bioisosteric Replacements: The trifluoroethyl group itself could be a target for modification. The synthesis of analogs with other fluoroalkyl chains of varying lengths or with different electron-withdrawing groups could provide valuable insights into the role of this moiety in target binding and biological activity.
A summary of potential derivatization strategies is presented in the table below.
| Position for Derivatization | Potential Modifying Groups | Rationale for Modification |
| C2 | Halogens, small alkyl groups, amino groups | To modulate electronic properties and steric interactions. |
| N6 | Alkyl, aryl, or acyl groups | To explore interactions with the target binding pocket. |
| N9 | Alkyl chains, substituted benzyl groups, ribose analogs | To improve pharmacokinetic properties and target selectivity. |
Identification and Validation of New Biological Targets
The purine scaffold is a well-established pharmacophore that interacts with a wide range of biological targets. Future research should aim to identify and validate the specific molecular targets of this compound. Given the structural similarities to other biologically active purines, several target classes are of particular interest:
Kinases: Many purine derivatives are potent kinase inhibitors. The trifluoroethyl group at the 8-position could potentially confer selectivity for specific kinases. High-throughput screening against a panel of kinases could reveal novel inhibitory activities.
Adenosine (B11128) Receptors: As an adenine (B156593) analog, this compound is a candidate for interaction with adenosine receptors (A1, A2A, A2B, and A3). acs.org Binding and functional assays will be necessary to determine its affinity and efficacy at these G protein-coupled receptors.
Other Purine-Binding Proteins: The compound could also interact with other proteins that utilize purines as substrates or cofactors, such as phosphodiesterases, polymerases, and metabolic enzymes. Recent studies have highlighted the diverse roles of 8-substituted purines, including their effects on purine nucleoside phosphorylase (PNPase), which could be a potential target. nih.govresearchgate.netahajournals.orgahajournals.org
The validation of identified targets would involve a combination of in vitro biochemical assays, cell-based functional assays, and potentially in vivo studies in relevant disease models.
Integration of Advanced SAR Studies for Rational Drug Design
A systematic investigation of the structure-activity relationships (SAR) for this compound and its derivatives will be crucial for the rational design of more potent and selective compounds. Key aspects of future SAR studies should include:
Impact of the 8-Trifluoroethyl Group: The influence of the size, conformation, and electronic properties of the trifluoroethyl group on biological activity needs to be thoroughly investigated. Comparative studies with analogs bearing different 8-substituents would be highly informative. nih.govnih.gov
Role of Substituents at Other Positions: As derivatives with modifications at the C2, N6, and N9 positions become available, their biological data will contribute to a comprehensive SAR model. This will help in understanding the key structural requirements for target engagement.
Computational Modeling: In silico approaches, such as molecular docking and quantitative SAR (QSAR), can be employed to predict the binding modes of these compounds to their putative targets and to guide the design of new analogs with improved properties.
The iterative process of designing, synthesizing, and testing new derivatives based on emerging SAR data will be fundamental to optimizing the therapeutic potential of this chemical scaffold.
Application of this compound in Chemical Biology as a Probe Molecule
High-quality chemical probes are invaluable tools for dissecting complex biological processes. mdpi.com If this compound is found to have a potent and selective interaction with a specific biological target, it could be developed into a valuable chemical probe. Future research in this direction would involve:
Development of Affinity-Based Probes: The parent compound could be functionalized with a reactive group to enable covalent labeling of its target protein, facilitating target identification and validation.
Synthesis of Fluorescently Labeled Analogs: The incorporation of a fluorescent tag would allow for the visualization of the compound's subcellular localization and its interaction with its target in living cells.
Use in Target Deconvolution: A well-characterized chemical probe based on this scaffold could be used in chemical proteomics approaches to identify the full spectrum of its interacting proteins in a cellular context.
The development of such probes would not only advance our understanding of the biological roles of its specific target but also provide a powerful tool for drug discovery and development.
Q & A
Q. What are the key considerations for synthesizing 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine?
The synthesis typically involves nucleophilic substitution at the purine’s 9-position using 2,2,2-trifluoroethyl halides under basic conditions (e.g., potassium carbonate in DMF). Microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields compared to traditional heating . Purification often requires chromatography (e.g., silica gel or HPLC) due to byproducts from incomplete substitution.
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
The trifluoroethyl group increases lipophilicity, enhancing membrane permeability, while its electron-withdrawing nature may reduce basicity at the purine core. Solubility in polar solvents (e.g., DMSO) is moderate, but aggregation in aqueous buffers is common, necessitating formulation optimization for biological assays .
Q. What analytical techniques are critical for characterizing this compound?
Q. What is the hypothesized mechanism of action in biological systems?
As a purine analog, it may competitively inhibit enzymes like kinases or adenosine receptors. Structural similarities to ATP suggest potential interference with nucleotide-binding pockets, though target validation requires kinome-wide profiling or crystallographic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during trifluoroethylation?
Use design of experiments (DoE) to test variables:
- Temperature : 60–100°C (microwave irradiation reduces side reactions).
- Solvent polarity : DMF vs. acetonitrile for improved halide reactivity.
- Base stoichiometry : Excess potassium carbonate (1.5–2.0 eq.) to drive substitution . Monitor progress via TLC or in-situ FTIR to halt reactions at >90% conversion.
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular uptake variability. Standardize protocols:
- Use isogenic cell lines to control for transporter expression.
- Include orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).
- Validate target engagement with CETSA or proteomics .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce phosphate esters at the 6-amine for enhanced aqueous solubility.
- Cocrystallization : Use coformers (e.g., cyclodextrins) to stabilize the amorphous phase.
- Nanoformulation : Liposomal encapsulation to bypass aggregation in physiological media .
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Core modifications : Replace trifluoroethyl with CF3-cyclopropyl to test steric effects.
- Substituent scanning : Introduce halogens at the purine 2-position to modulate electron density.
- Pharmacophore mapping : Use computational docking to prioritize synthetic targets .
Q. What statistical models are appropriate for analyzing dose-response data in heterogeneous cell populations?
- Mixed-effects models : Account for inter-cell-line variability.
- Hill slope analysis : Differentiate allosteric vs. competitive inhibition mechanisms.
- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values .
Methodological Notes
- Synthetic Challenges : The trifluoroethyl group’s steric bulk may hinder substitution; consider using bulkier bases (e.g., DBU) or phase-transfer catalysts .
- Data Interpretation : Cross-reference HPLC purity with LC-MS to distinguish isobaric impurities.
- Biological Replication : Use ≥3 biological replicates with technical duplicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
